2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[3,2-c]pyridine family This compound is characterized by its complex structure, which includes an amino group, a nitrophenyl group, and a pyrano-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, solvent-free conditions and green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amino or nitrophenyl derivatives.
Scientific Research Applications
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile: Similar structure but lacks the methyl group at the 7-position.
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Contains a chromene core instead of a pyrano-pyridine core.
Uniqueness
The presence of the methyl group at the 7-position and the nitrophenyl group at the 4-position in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile contributes to its unique chemical properties and biological activities. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12N4O4/c1-8-5-12-14(16(21)19-8)13(11(7-17)15(18)24-12)9-3-2-4-10(6-9)20(22)23/h2-6,13H,18H2,1H3,(H,19,21) |
InChI Key |
WITQFAOGGNTWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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